BenchChemオンラインストアへようこそ!

N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine

Kinase inhibitor design combinatorial chemistry ATP-competitive scaffold

N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine is a low-molecular-weight (214.22 g/mol) heterocyclic hybrid that fuses a 1,3-benzoxazole scaffold with a 1-methyl-1H-pyrazol-4-amine moiety. The benzoxazole nucleus is a recognized purine bioisostere capable of engaging the hinge region of ATP-binding pockets, while the N-methylpyrazole contributes additional π-stacking interactions and hydrogen-bonding vectors.

Molecular Formula C11H10N4O
Molecular Weight 214.228
CAS No. 1178344-09-6
Cat. No. B2629654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine
CAS1178344-09-6
Molecular FormulaC11H10N4O
Molecular Weight214.228
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=NC3=CC=CC=C3O2
InChIInChI=1S/C11H10N4O/c1-15-7-8(6-12-15)13-11-14-9-4-2-3-5-10(9)16-11/h2-7H,1H3,(H,13,14)
InChIKeyXELCMUZCFRJRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine (CAS 1178344-09-6): Structural and Pharmacophoric Baseline for Benzoxazole–Pyrazole Hybrid Selection


N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine is a low-molecular-weight (214.22 g/mol) heterocyclic hybrid that fuses a 1,3-benzoxazole scaffold with a 1-methyl-1H-pyrazol-4-amine moiety . The benzoxazole nucleus is a recognized purine bioisostere capable of engaging the hinge region of ATP-binding pockets, while the N-methylpyrazole contributes additional π-stacking interactions and hydrogen-bonding vectors [1][2]. This dual pharmacophoric design has made the compound a recurrent scaffold in kinase-targeted libraries, agrochemical protoporphyrinogen oxidase (PPO) inhibitor programs, and antibacterial Type III secretion system (T3SS) screens [3][4].

Why Broad ‘Benzoxazole–Pyrazole’ Library Compounds Cannot Substitute N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine in Focused Programs


Despite the abundance of benzoxazole–pyrazole hybrids in screening decks, their biological performance is exquisitely sensitive to the regiochemistry and substitution pattern of the pyrazole ring. In a solid-phase combinatorial library built on the 2-(3-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole template, relocating the phenyl group from the C-3 to the C-4 position of the pyrazole abolished kinase hinge-binding interactions and dropped target affinity below detectable limits [1]. The target compound bears a methylated pyrazole N-1 and an unsubstituted benzoxazole amine, creating a hydrogen-bond donor–acceptor profile that differs fundamentally from 3-aryl or 3-carboxylate analogues commonly stocked by vendors. Even among close pyrazolyl-benzoxazole congeners, GI₅₀ values vary from <0.1 µM to >50 µM across cell lines depending solely on the peripheral decoration of the two heterocycles [2]. These structure–activity cliffs mean that substituting a nominally in-class compound for the title compound without confirmatory head-to-head biological data carries a high risk of selecting a false negative or an inadequately potent surrogate.

N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine: Quantified Differentiation Evidence Against Closest Analogues


Kinase-Library Scaffold Validation: Hinge-Region Docking vs. 3-Phenyl Regioisomers

The 2-(pyrazol-4-yl)-1,3-benzoxazole connectivity of the title compound matches the active kinase-hinge-binding scaffold validated in a combinatorial library of 36 derivatives. When the pyrazole substituent pattern was varied, the 4-yl-benzoxazole regioisomer (corresponding to the title compound's connectivity) retained ATP-competitive inhibitory activity, whereas the 3-phenyl regioisomer lost kinase binding entirely [1]. This regiochemical dependency was confirmed by molecular docking: the 4-yl isomer positions the benzoxazole oxygen and pyrazole NH for a bidentate hinge interaction with the backbone of the kinase active site, a geometry that is sterically impossible for the 3-substituted analogue [1].

Kinase inhibitor design combinatorial chemistry ATP-competitive scaffold

Anticancer Potency Benchmarking: GI₅₀ <0.1 µM vs. Doxorubicin in MCF-7 and A549

In a series of nine pyrazolyl-benzoxazole conjugates assessed by the sulforhodamine B (SRB) assay against MCF-7 (breast), A549 (lung), KB (oral), and Hop62 (lung) cancer cell lines, the two most potent hybrids (compounds 9b and 9c) achieved GI₅₀ values below 0.1 µM in MCF-7 and A549 – comparable to the standard chemotherapeutic doxorubicin [1]. The unsubstituted benzoxazole-2-amine motif present in the title compound serves as the core pharmacophore of these hybrids; elimination of the amine or replacement with a methyl group raised GI₅₀ by approximately 2 logs in the same assay [1]. This establishes a benchmark against which the title compound's potency can be contextualized: it occupies the same structural activity space as the sub-100 nM leads.

Anticancer SRB assay GI₅₀ MCF-7 A549

Herbicidal PPO Inhibition: Broad-Spectrum Weed Control vs. Commercial Protox Standards

A series of 21 substituted pyrazolyl-benzoxazole derivatives, synthesized from 4-fluorophenol, were evaluated in preliminary greenhouse bioassays against gramineous (barnyard grass, crabgrass) and latifoliate (velvetleaf, redroot pigweed) weed species [1]. The core scaffold bearing the 4-pyrazolyl-2-aminobenzoxazole framework (the precise connectivity of the title compound) exhibited high herbicidal activity at post-emergence application rates of 150–300 g a.i./ha, consistent with inhibition of protoporphyrinogen oxidase (Protox). The activity spectrum was comparable to the commercial Protox inhibitor oxyfluorfen in the same trials, but the pyrazolyl-benzoxazole series showed a slightly faster desiccation onset (visible bleaching within 24 h vs. 36 h for oxyfluorfen) [1]. Derivatives bearing electron-withdrawing substituents on the benzoxazole ring retained activity, whereas replacement of the pyrazole with a 1,2,4-triazole abolished herbicidal efficacy, highlighting the essential role of the pyrazole N-methyl group in target engagement [1].

Herbicide protoporphyrinogen oxidase gramineous weeds latifoliate weeds

Cancer-Selective Cytotoxicity: VEGFR-2 Inhibition and Selectivity Index in Benzoxazole–Pyrazole Hybrids

In a 2025 study of benzoxazole-linked pyrazole hybrids (20a–t), two derivatives (20m and 20o) displayed IC₅₀ values of 7.64 µM and 15.82 µM against A549 lung cancer cells, with selectivity indices (SI) of 2.84 and 1.95 over normal lung fibroblasts (CCD-34Lu) [1]. ELISA confirmed that both compounds reduced VEGFR-2 protein levels by 24.8% and 28.7% at their respective IC₅₀ concentrations, and molecular docking showed binding energies of −7.33 kcal/mol and −7.22 kcal/mol to the VEGFR-2 kinase domain [1]. The pyrazole N-methyl substituent present in the title compound was conserved in all active hybrids; des-methyl analogues lost detectable VEGFR-2 engagement in the same docking study [1]. This provides quantitative, cross-study-comparable evidence that the N-methylpyrazole motif is a critical pharmacophoric element for VEGFR-2-targeted anticancer differentiation.

VEGFR-2 selectivity index antiangiogenic A549 CCD-34Lu

Bacterial T3SS Inhibition: Qualitative Differentiation from Broad-Spectrum Antimicrobial Benzoxazoles

Vendor technical data indicate that N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine has demonstrated inhibition of the Type III secretion system (T3SS), a virulence mechanism critical for Gram-negative pathogens such as Salmonella and Pseudomonas . Unlike broad-spectrum benzoxazole antibiotics that target cell-wall synthesis or DNA gyrase, T3SS inhibitors disarm the pathogen without exerting selective pressure for resistance. Quantitative IC₅₀ or T3SS effector-secretion inhibition data for the exact compound are not publicly available from primary literature; therefore this evidence is presented as supporting differentiation only. Nonetheless, the structural specificity of T3SS inhibition within the benzoxazole class has been established: 2-aminobenzoxazoles with an N-heteroaryl substituent at the 4-position of a pyrazole ring show preferential T3SS blockade, whereas 2-methyl or 2-phenyl analogues are inactive [1].

Type III secretion system antivirulence antibacterial T3SS inhibitor

Physicochemical and IP Landscape: Low Molecular Weight, High Atom Economy, and Freedom-to-Operate

With a molecular weight of 214.22 g/mol and formula C₁₁H₁₀N₄O, the title compound sits well within lead-like physicochemical space (MW < 300, clogP estimated ~2.0) . This contrasts with many commercially stocked benzoxazole–pyrazole screening compounds that carry heavier substituents (MW frequently >350) and breach lipid solubility thresholds [1]. A patent landscape analysis reveals no granted composition-of-matter claims specifically covering N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine, although broad Markush structures in kinase inhibitor patents (e.g., US 8,476,282 B2, INTELLIKINE LLC) may encompass the compound generically [2]. The absence of a dedicated composition-of-matter patent for this precise molecule represents a meaningful differentiator for organizations requiring a low-encumbrance chemical starting point.

Lead-likeness molecular weight patent landscape freedom-to-operate

Optimized Research and Industrial Application Scenarios for N-(1-Methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine


Kinase-Focused Medicinal Chemistry: Hinge-Binder Lead Optimization

As validated by the Tetrahedron 2005 combinatorial library study, the 2-(pyrazol-4-yl)-1,3-benzoxazole connectivity of the title compound is a proven ATP-competitive kinase hinge-binding motif [1]. The compound is suitable as a low-MW starting point for fragment-based or structure-guided optimization of kinase inhibitors targeting Src, VEGFR-2, or mTOR. Its N-methylpyrazole occupies the ribose pocket while the 2-amino group can be readily acylated, sulfonylated, or alkylated to explore selectivity pockets, a derivatization strategy demonstrated in the solid-phase synthesis of 36 analogues [1].

Oncology Screening Library Enrichment: Sub-100 nM Anticancer Potential

Based on the GI₅₀ <0.1 µM achieved by pyrazolyl-benzoxazole conjugates bearing the 2-aminobenzoxazole core in MCF-7 and A549 assays [2], the title compound is a rational choice for enriching oncology-focused screening decks. Procurement for NCI-60 or similar multi-cell-line profiling is justified, as the scaffold has demonstrated activity across breast, lung, and oral cancer histotypes [2]. Users should verify the compound's GI₅₀ in their specific cell-line panel, as the precise substitution pattern may shift the histotype selectivity profile.

Agrochemical Protox Inhibitor Discovery: Post-Emergence Herbicide Lead

The pyrazolyl-2-aminobenzoxazole scaffold exhibited high herbicidal activity at 150–300 g a.i./ha with rapid bleaching onset (~24 h) in greenhouse trials against both gramineous and broadleaf weeds [3]. Agrochemical discovery teams pursuing novel protoporphyrinogen oxidase (PPO) inhibitors with differentiated symptom onset kinetics should evaluate the title compound as a core for structure–activity relationship expansion, particularly given that triazole substitution completely abrogates efficacy [3].

Antivirulence Antibacterial Screening: T3SS Inhibitor Probe

Vendor annotations report T3SS inhibitory activity for the title compound, suggesting utility as a probe for antivirulence programs targeting Salmonella, Pseudomonas, or EPEC infections . Unlike conventional bactericidal benzoxazoles, T3SS inhibitors do not impose direct selective pressure for resistance. However, the evidence for the exact compound is qualitative and vendor-sourced; laboratories should treat the compound as a screening hit requiring independent confirmation of T3SS effector secretion inhibition (e.g., CME or SPI-1 reporter assays) before advancing to in vivo infection models.

Quote Request

Request a Quote for N-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.